molecular formula C9H12N2O B14175689 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine CAS No. 885268-73-5

2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine

Katalognummer: B14175689
CAS-Nummer: 885268-73-5
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: GIMBFAMNEOWZHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and oxygen atoms in the heterocyclic ring imparts unique chemical properties, making it a valuable target for synthesis and research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl acrylate in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoxazines .

Wissenschaftliche Forschungsanwendungen

2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine
  • 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines
  • 2H-1,4-Benzoxazin-8-ol, 3,4-dihydro-

Uniqueness

2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Eigenschaften

CAS-Nummer

885268-73-5

Molekularformel

C9H12N2O

Molekulargewicht

164.20 g/mol

IUPAC-Name

2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine

InChI

InChI=1S/C9H12N2O/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11H,5,10H2,1H3

InChI-Schlüssel

GIMBFAMNEOWZHK-UHFFFAOYSA-N

Kanonische SMILES

CC1CNC2=CC=CC(=C2O1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.